molecular formula C5H9ClN4O B11912266 2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride

2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride

Cat. No.: B11912266
M. Wt: 176.60 g/mol
InChI Key: PYCVRLKJEQRAHT-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C5H8N4O·HCl It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride typically involves the reaction of 1H-pyrazole with ethyl chloroacetate to form ethyl 2-(1H-pyrazol-1-yl)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-1-yl)acetohydrazide
  • 2-(1H-Pyrazol-1-yl)pyridine
  • 2-(1H-Pyrazol-1-yl)acetic acid

Uniqueness

2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

2-pyrazol-1-ylacetohydrazide;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c6-8-5(10)4-9-3-1-2-7-9;/h1-3H,4,6H2,(H,8,10);1H

InChI Key

PYCVRLKJEQRAHT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC(=O)NN.Cl

Origin of Product

United States

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